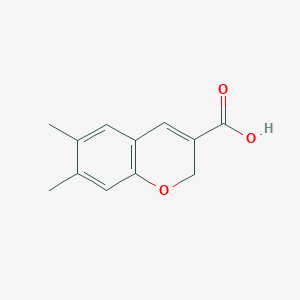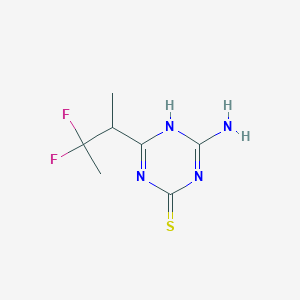
3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets . This compound, in particular, features two bromine atoms and a phenyl group, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the formation of the pyrrolidine ring followed by the introduction of bromine atoms. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be brominated using bromine or a brominating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industry: The compound can be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atoms and the phenyl group can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways involved may vary depending on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-bromophenyl)pyrrolidine-2,4-dione: Another brominated pyrrolidine derivative with similar structural features.
3,6-bis(4-bromophenyl)-2,5-dihydro-Pyrrolo[3,4-c]pyrrole-1,4-dione: A compound with a similar pyrrolidine core but different substitution pattern.
Uniqueness
3-Bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two bromine atoms and a phenyl group can provide distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H7Br2NO2 |
|---|---|
Poids moléculaire |
332.98 g/mol |
Nom IUPAC |
3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15) |
Clé InChI |
CFVARLTXRUAJAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)NC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13237139.png)
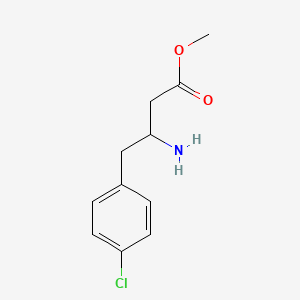
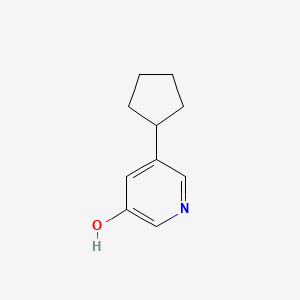
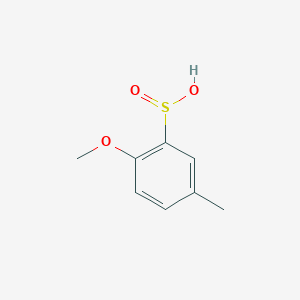
![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)

![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13237177.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
amino}acetamide](/img/structure/B13237182.png)
